molecular formula C8H16O B014665 (1-Methylcyclohexyl)methanol CAS No. 14064-13-2

(1-Methylcyclohexyl)methanol

Cat. No.: B014665
CAS No.: 14064-13-2
M. Wt: 128.21 g/mol
InChI Key: UUBPRIUBEQJUQL-UHFFFAOYSA-N
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Description

(1-Methylcyclohexyl)methanol is an organic compound with the molecular formula C8H16O. It is a cyclohexane ring functionalized with a hydroxymethyl group. This compound is a colorless liquid, although commercial samples can sometimes appear yellow. It is known for its use in various industrial applications and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Methylcyclohexyl)methanol can be synthesized through several methods. One common method involves the hydroformylation of cyclohexene, followed by hydrogenation. The hydroformylation process introduces a formyl group to the cyclohexene, resulting in cyclohexanecarboxaldehyde. This intermediate is then hydrogenated to produce this compound .

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct during the hydrogenation of dimethyl terephthalate. This process also yields other compounds such as cyclohexanedimethanol .

Chemical Reactions Analysis

Types of Reactions

(1-Methylcyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and acids.

Major Products Formed

    Oxidation: The major product is (1-Methylcyclohexyl)carboxylic acid.

    Reduction: The major product is cyclohexylmethanol.

    Substitution: Various substituted cyclohexylmethanol derivatives can be formed.

Scientific Research Applications

(1-Methylcyclohexyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methylcyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific industrial and research applications.

Properties

IUPAC Name

(1-methylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(7-9)5-3-2-4-6-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBPRIUBEQJUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363533
Record name (1-methylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14064-13-2
Record name (1-methylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methylcyclohexyl)methanol
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Synthesis routes and methods I

Procedure details

To a solution of 1-methyl-1-hydroxycarbonylcyclohexane (10 g, 70 mmol) in tetrahydrofuran (300 mL) at 0° C. was added 1 M diborane in tetrahydrofuran (200 mL, 200 mmol) over 90 minutes. The cooling bath was removed and the reaction mixture was stirred at room temperature for two days. The remaining borane was quenched by the slow addition of saturated sodium bisulfate (10 mL) over 90 min with cooling. Additional saturated sodium bisulfate (200 mL) was added and after 20 min of stirring the aqueous layer was removed. The organic layer washed with water and saturated sodium chloride, dried, filtered and concentrated. The residue was purified by flash chromatography using 20% diethylether in hexanes to give 1-methyl-1-hydroxymethylcyclohexane (6.17 g, 48 mmol, 69%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

General Procedure C for compounds 7a-m: A mixture of compound 3 (0.5 mmol), compounds 6a-m (0.6 mmol) and K2CO3 (0.65 mmol) were stirred in 3 mL DMF. The solution was heated to 80° C. for 4 hr. the solution was poured into water, extracted with ethyl acetate (10 ml * 3), and concentrated. The residue was purified by chromatography.
[Compound]
Name
compounds 7a-m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 3
Quantity
0.5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
compounds 6a-m
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.65 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirring solution of LiAlH4 (20 mmol) in anhydrous THF (10 mL) at 4° C. was added 1-methyl-cyclohexanecarboxylic acid (i, 7.0 mmol) in 50 mL of THF dropwise over a period of 1 hour. The solution was stirred at refluxing temperature under N2 for 6 hours. The solution was cooled to 4° C. by ice bath, and 1 mL of 1 N NaOH (1 mL) followed by H2O (2 mL) was slowly added to the solution to quench the reaction. The solution was stirred at 23° C. for 1 hour and then filtered to remove solid material. The solution was concentrated. Purification by flash silica gel chromatography (ethyl acetate/hexanes, 1:2) gave the product, (1-methyl-cyclohexyl)-methanol (ii), in 82% yield.
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
7 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methylcyclohexyl)methanol
Reactant of Route 2
(1-Methylcyclohexyl)methanol
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(1-Methylcyclohexyl)methanol
Reactant of Route 4
(1-Methylcyclohexyl)methanol
Reactant of Route 5
(1-Methylcyclohexyl)methanol
Reactant of Route 6
(1-Methylcyclohexyl)methanol
Customer
Q & A

Q1: What is the role of (1-Methylcyclohexyl)methanol in the synthesis described in the abstract?

A1: this compound acts as a starting material in the synthesis of chlorosulfate and sulfamate derivatives []. These derivatives are proposed to have potential antispasmodic activity and could be useful for treating conditions like epilepsy.

Q2: What can we infer about the reactivity of this compound from the described reaction?

A2: The reaction of this compound with sulfuryl chloride suggests that the hydroxyl group (-OH) of the compound is reactive and can undergo substitution reactions. This reactivity is further supported by the subsequent reaction with an amine to form the sulfamate derivative [].

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